molecular formula C15H31N3O6S B6502337 1-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,4-dimethylpiperazine; bis(formic acid) CAS No. 1421490-78-9

1-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,4-dimethylpiperazine; bis(formic acid)

Cat. No.: B6502337
CAS No.: 1421490-78-9
M. Wt: 381.5 g/mol
InChI Key: YSZFXGJOKAPIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound consists of a piperidine core substituted at the 1-position with a methanesulfonyl group and at the 4-position with a methyl-linked 2,4-dimethylpiperazine moiety. It is stabilized as a bis(formic acid) salt.
Molecular Formula: C₂₁H₃₅N₃O₆ (MW: 425.52 g/mol) .
Key Features:

  • Methanesulfonyl group: Enhances metabolic stability and modulates electronic properties via electron-withdrawing effects.
  • 2,4-Dimethylpiperazine: A common pharmacophore in drug design, influencing solubility and receptor interactions.
  • Formic acid counterion: Likely improves crystallinity and bioavailability .

Properties

IUPAC Name

2,4-dimethyl-1-[(1-methylsulfonylpiperidin-4-yl)methyl]piperazine;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2S.2CH2O2/c1-12-10-14(2)8-9-15(12)11-13-4-6-16(7-5-13)19(3,17)18;2*2-1-3/h12-13H,4-11H2,1-3H3;2*1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZFXGJOKAPIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)S(=O)(=O)C)C.C(=O)O.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Piperazine Derivatives with Alkyl Substituents

Compound Molecular Formula Substituents pKa (Basic Center) Key Applications Reference
Target Compound C₂₁H₃₅N₃O₆ 1-Methanesulfonylpiperidinyl, 2,4-dimethylpiperazine ~7–8 (estimated) Drug discovery (kinase inhibitors, PROTACs)
1,4-Dimethylpiperazine C₆H₁₄N₂ 1,4-Dimethyl 8.0 Catalysis, PROTAC linkers
1,3-Dimethylpiperazine C₆H₁₄N₂ 1,3-Dimethyl 8.5 (estimated) Anticancer thiadiazine derivatives
2,4-Dimethylpiperazine C₆H₁₄N₂ 2,4-Dimethyl 7.8 Antibiotics (e.g., Sparfloxacin)

Key Observations :

  • Basicity : The target compound’s pKa is likely reduced compared to 1,4-dimethylpiperazine (pKa 8.0) due to the electron-withdrawing methanesulfonyl group .
  • Catalytic Utility : 1,4-Dimethylpiperazine is used in urethane formation catalysis, but the target compound’s bulkier structure may limit such applications .

Piperazine Derivatives with Aryl Substituents

Compound Molecular Formula Substituents Key Features Applications Reference
Target Compound C₂₁H₃₅N₃O₆ Methanesulfonylpiperidinyl Enhanced metabolic stability Drug development
1-[(4-Fluorophenyl)methyl]-2,5-dimethylpiperazine C₁₃H₁₈FN₂ 4-Fluorobenzyl, 2,5-dimethyl Improved CNS penetration CNS-targeted therapies
1-(4-Bromophenyl)-2,2-dimethylpiperazine C₁₂H₁₇BrN₂ 4-Bromophenyl, 2,2-dimethyl Halogenation for SAR studies Kinase inhibitor scaffolds

Key Observations :

  • Aryl vs. Sulfonyl Groups : Aryl-substituted piperazines (e.g., fluorophenyl, bromophenyl) prioritize receptor binding, while the methanesulfonyl group in the target compound may enhance solubility and stability .
  • Stereochemistry : Chiral analogs like (2S,5R)-1-(4-fluorobenzyl)-2,5-dimethylpiperazine demonstrate the importance of stereochemistry in biological activity, a factor needing evaluation in the target compound .

Piperazine Derivatives in Catalysis

Compound Role in Catalysis Reaction Example Efficiency Reference
Target Compound Not reported N/A N/A N/A
1,4-Dimethylpiperazine Base catalyst in urethane formation Urethane synthesis from isocyanates Moderate activity
Ir-bipyridonate complexes Dehydrogenation catalyst 2,5-Dimethylpiperazine → 2,5-dimethylpyrazine 100% conversion

Key Observations :

  • The target compound’s complex structure may limit catalytic utility compared to simpler dimethylpiperazines.
  • Dehydrogenation reactions require unhindered piperazines, suggesting the target compound’s steric bulk could impede such processes .

Unique Advantages of the Target Compound

  • Dual Functional Groups : The methanesulfonyl group and 2,4-dimethylpiperazine offer synergistic electronic and steric effects for receptor binding.
  • Enhanced Solubility : The bis(formic acid) salt improves aqueous solubility, critical for oral bioavailability .
  • Drug-Likeness : Aligns with PROTAC linker design principles, where piperazine rings balance pKa and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.